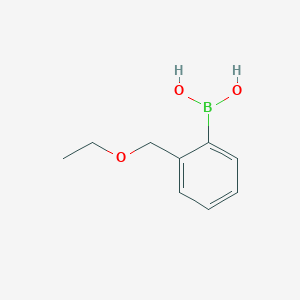
(2-(Ethoxymethyl)phenyl)boronic acid
Overview
Description
(2-(Ethoxymethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbohydrate Recognition and Sensing
A significant application of boronic acids, including variants like (2-(Ethoxymethyl)phenyl)boronic acid, is their ability to bind to diols, such as those found in carbohydrates. This characteristic has been leveraged in the development of sensors and receptors for detecting saccharides. One study highlights the use of ortho-hydroxymethyl phenylboronic acids for complexing with glycopyranosides in neutral water, demonstrating their potential for selective recognition of cell-surface glycoconjugates, which is critical for biomedical applications such as disease marker detection (Dowlut & Hall, 2006).
Photophysical Properties and Solvatochromism
The photophysical properties of boronic acids have been explored, indicating their utility in studying solvatochromic behaviors and quantum yields in various solvents. Research on 3-Methoxyphenyl boronic acid (a related compound) has shed light on its absorption and fluorescence spectra across different solvents, suggesting applications in designing optical materials and sensors that can respond to environmental changes (Muddapur et al., 2016).
Catalysis
Boronic acids also find use as catalysts in organic synthesis, enabling transformations that are otherwise challenging. For example, they can facilitate the direct transformation of hydroxy functional groups into useful products under mild conditions. Boronic acid catalysis has been utilized in the formation of amides from amines and in various cycloadditions and conjugate additions, showcasing their versatility in synthetic chemistry (Hall, 2019).
Drug Synthesis and Modification
In the context of pharmaceutical synthesis, boronic acids have been applied in the Beckmann rearrangement for the production of functionalized amide products, which are crucial in drug development. The catalytic role of boronic acids in this reaction highlights their importance in creating complex molecules for therapeutic use (Mo et al., 2018).
Material Science and Engineering
Further, boronic acids are integral in the development of novel materials with potential applications in sensing, therapeutics, and biological labeling. The modification of boronic acids with aminophosphonic acid groups, for example, opens up new avenues for applications in medicine and agriculture due to their multifunctional properties (Zhang et al., 2017).
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing structures .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to form boronate esters with 1,2- and 1,3-diols, which are common in biological systems .
Pharmacokinetics
The safety data sheet indicates that the compound may cause skin and eye irritation, and may also cause respiratory irritation if inhaled . This suggests that the compound can be absorbed through the skin, eyes, and respiratory tract.
Result of Action
The ability of boronic acids to form reversible covalent complexes with diol-containing structures can potentially affect the function of proteins, enzymes, and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Ethoxymethyl)phenyl)boronic acid. For instance, the compound is water-soluble, which means its action can be influenced by the presence of water . Additionally, the safety data sheet suggests that the compound should be stored in a locked up place , indicating that it may be sensitive to certain environmental conditions such as light, heat, or humidity.
Biochemical Analysis
Biochemical Properties
(2-(Ethoxymethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through the formation of reversible covalent bonds with diols and other nucleophilic groups. This interaction is crucial in the development of enzyme inhibitors and sensors for detecting biomolecules. For example, this compound can form complexes with enzymes that have active sites containing serine or threonine residues, leading to enzyme inhibition .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression patterns . Additionally, the compound’s interaction with cellular proteins can impact metabolic processes, potentially leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of phenylboronic acid and ethanol . This degradation can impact the long-term effects of the compound on cellular function, as the concentration of the active form decreases over time. In in vitro and in vivo studies, the temporal effects of this compound have been observed to include changes in enzyme activity, gene expression, and cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxic effects at high doses may include oxidative stress, inflammation, and cell death.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through hydrolysis, leading to the formation of phenylboronic acid and ethanol . Additionally, it may undergo conjugation reactions with cellular metabolites, such as glutathione, which can influence its activity and excretion. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the compound’s metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s relatively low molecular weight and hydrophilic nature facilitate its diffusion across cell membranes . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting proteins and sequences . These interactions can influence the compound’s activity and function within the cell, as well as its potential effects on cellular processes.
Properties
IUPAC Name |
[2-(ethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVDEHEAYWGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629654 | |
| Record name | [2-(Ethoxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-56-5 | |
| Record name | B-[2-(Ethoxymethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Ethoxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






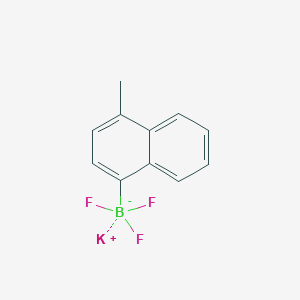
![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)


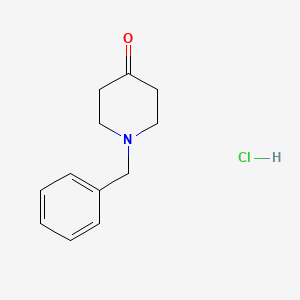
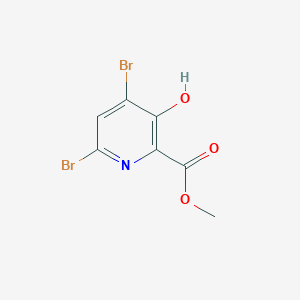
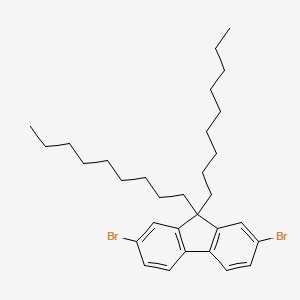

![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)

